Enhanced Lipophilicity (LogP) of 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine Compared to Unsubstituted 4-Phenylpyridine
The addition of a trifluoromethyl group and a methoxy group significantly increases the lipophilicity of the 4-phenylpyridine scaffold. The calculated logP for 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is predicted to be approximately 2.5-3.4 [1], whereas the logP for the unsubstituted core, 4-phenylpyridine, is reported to be 2.59 [2]. This difference, which can approach an order of magnitude in the partition coefficient, is critical for membrane permeability and oral bioavailability.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Approximately 2.5 - 3.4 (predicted) |
| Comparator Or Baseline | 4-Phenylpyridine (CAS 939-23-1): 2.59 (reported value) |
| Quantified Difference | Increase of up to ~0.8 log units |
| Conditions | Computational prediction and literature data |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a key factor for achieving oral bioavailability and intracellular target engagement in cell-based assays.
- [1] PrenDB. Prenylated natural product database entry for a related 5-methoxy-2-(trifluoromethyl)phenyl analog. LogP: 3.38. View Source
- [2] Sielc. 4-Phenylpyridine. LogP: 2.59. View Source
